Bisphenol a diglycidyl ether diacrylate

Catalog No.
S576376
CAS No.
4687-94-9
M.F
C27H32O8
M. Wt
484.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bisphenol a diglycidyl ether diacrylate

CAS Number

4687-94-9

Product Name

Bisphenol a diglycidyl ether diacrylate

IUPAC Name

[2-hydroxy-3-[4-[2-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)phenyl]propan-2-yl]phenoxy]propyl] prop-2-enoate

Molecular Formula

C27H32O8

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C27H32O8/c1-5-25(30)34-17-21(28)15-32-23-11-7-19(8-12-23)27(3,4)20-9-13-24(14-10-20)33-16-22(29)18-35-26(31)6-2/h5-14,21-22,28-29H,1-2,15-18H2,3-4H3

InChI Key

VZTQQYMRXDUHDO-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)OCC(COC(=O)C=C)O)C2=CC=C(C=C2)OCC(COC(=O)C=C)O

Synonyms

bisphenol A epoxy resin diacrylate ester

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(COC(=O)C=C)O)C2=CC=C(C=C2)OCC(COC(=O)C=C)O

BDDA is a synthetic compound obtained by reacting Bisphenol A diglycidyl ether (BADGE) with acrylic acid []. BADGE itself is a type of epoxy resin commonly used in various industrial applications []. BDDA's low viscosity and high reactivity make it valuable in scientific research for photopolymerization processes, where light triggers curing of resins [].


Molecular Structure Analysis

The BDDA molecule consists of a central Bisphenol A core, with two glycidyl ether groups and two acrylate end groups. The acrylate groups are responsible for the compound's light-curing properties [].


Chemical Reactions Analysis

A key reaction involving BDDA is its participation in photopolymerization. Upon exposure to ultraviolet light and in the presence of an initiator, the acrylate groups in BDDA undergo cross-linking with other BDDA molecules or with other monomers, forming a solid polymer network [].

BDDA (liquid) + light + initiator --> BDDA polymer (solid)

Physical And Chemical Properties Analysis

Data on specific physical and chemical properties of BDDA may be limited due to its use in research settings and not large-scale applications. However, scientific literature suggests BDDA is a colorless liquid with low viscosity [].

In photopolymerization, BDDA acts as a reactive diluent. It reduces the viscosity of the resin mixture without affecting its final properties after curing []. This allows for better processing and formation of intricate structures.

Photopolymerization:

BDDA acts as a reactive diluent in photopolymerization processes, a technique involving light-induced curing of resins. Its low viscosity and high reactivity make it ideal for creating photoresists in microfabrication []. Studies have explored BDDA in the development of high-resolution photoresists for various applications, including microfluidic devices and electronic components [].

Biomedical Applications:

BDDA possesses potential for various biomedical applications due to its ability to form strong and biocompatible materials. Research has investigated its use as:

  • Dental materials: BDDA is a component of some dental sealants and composite restorative materials []. Studies have evaluated its effectiveness in bonding dental restorations and its potential impact on pulp cell viability [, ].
  • Bonding agents: BDDA's ability to form strong bonds makes it a potential candidate for use in bone cements and other medical adhesives []. Research is ongoing to assess its biocompatibility and efficacy in these applications.

Material Science Research:

BDDA's unique chemical structure allows for the creation of various functional materials with specific properties. Research explores its use in developing:

  • Epoxy resins: BDDA can be incorporated into epoxy resins to enhance their mechanical properties and adhesion characteristics []. Studies investigate its impact on the thermal and mechanical performance of epoxy composites.
  • Functional polymers: BDDA can be modified to create polymers with desired functionalities, such as conductivity or self-healing properties []. Research explores its potential in developing advanced materials for various applications.

Environmental Research:

BDDA's presence in the environment raises concerns due to its potential endocrine-disrupting effects, similar to BPA. Research is ongoing to:

  • Evaluate its environmental fate and transport: Studies aim to understand how BDDA behaves in the environment, including its degradation and potential for bioaccumulation.
  • Assess its potential ecological impact: Research investigates the effects of BDDA on aquatic organisms and other environmental components.

XLogP3

4.4

UNII

615T9XD11Q

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

33041-41-7
57417-94-4
4687-94-9

Wikipedia

Bisphenol a diglycidyl ether diacrylate

Dates

Modify: 2023-08-15

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